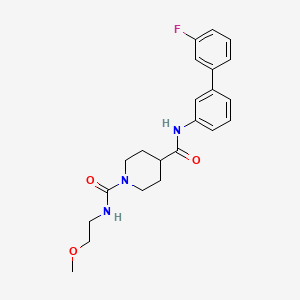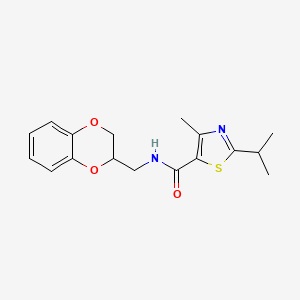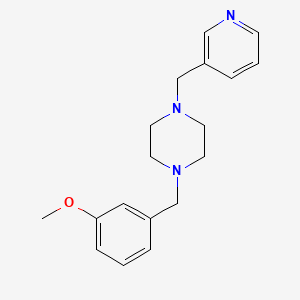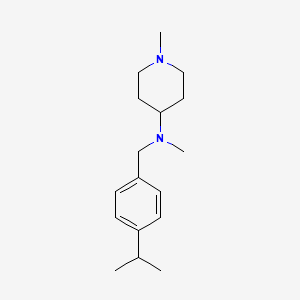![molecular formula C18H19N5O2S B5635455 1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)
1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives and sulfonamides often involves complex reactions that yield significant insights into chemical behaviors and structural modifications. For example, studies have shown the rearrangement of serine and threonine-based sulfonamides to yield chiral pyrrolidin-3-ones, indicating the versatility of sulfonamide reactions under specific conditions (Králová et al., 2019). Additionally, the synthesis of derivatives from cyanomethanesulfonyl chloride illustrates the potential for generating diverse sulfonamide-based compounds through nucleophilic addition and cyclization reactions (Winterwerber et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including cyclohexanecarboxylic acid compounds, has been elucidated through crystallographic studies. These analyses reveal the significance of the orientation of pyridine/phenyl and triazole rings in determining the molecule's properties and potential for hydrogen bonding (Mazur et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives involves various transformations, including cyclopropanations and reactions with amines to yield novel sulfonamide compounds. These processes showcase the reactivity of the triazole ring and its potential for creating complex heterocyclic systems with varied biological activities (Davies et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds in different environments. Studies on related 1,2,4-triazole derivatives highlight the importance of solvate formation and the impact of molecular orientation on the crystalline state and stability (Mazur et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the ability to undergo specific reactions, define the utility and potential applications of these compounds. Investigations into the cycloaddition reactions and the synthesis of pyrazoles using vinyl sulfones as acetylene equivalents provide insights into the versatility and reactivity of the triazole and sulfonamide moieties (Vasin et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(3-cyclopropyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-19-26(24,25)12-13-5-9-15(10-6-13)23-18(16-4-2-3-11-20-16)21-17(22-23)14-7-8-14/h2-6,9-11,14,19H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVKJMBUHLGEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)N2C(=NC(=N2)C3CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5635376.png)
![2-methyl-3-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5635390.png)

![3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5635397.png)


![methyl 4-{[(4-nitrophenoxy)acetyl]oxy}benzoate](/img/structure/B5635420.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

